An In-depth Technical Guide to (R)-2-Aminooctane: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-2-Aminooctane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Aminooctane, a chiral primary amine, serves as a significant building block in the landscape of synthetic organic chemistry and drug development. Its structure, consisting of an eight-carbon chain with an amino group at the second carbon, which is a chiral center, makes it a valuable synthon for the introduction of chirality in more complex molecules. The "(R)" designation specifies the absolute configuration at this stereocenter, a crucial determinant of the biological activity of many pharmaceutical compounds. The demand for enantiomerically pure amines is consistently high in the pharmaceutical and agrochemical industries, as often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[1] This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and applications of (R)-2-Aminooctane, with a focus on its relevance to researchers and professionals in drug discovery and development.
Physicochemical and Spectroscopic Properties
(R)-2-Aminooctane is a colorless liquid at room temperature with a characteristic pungent odor.[2] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and dimethylformamide.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (R)-2-Aminooctane
| Property | Value | Reference(s) |
| CAS Number | 34566-05-7 | [3][4] |
| Molecular Formula | C₈H₁₉N | [3] |
| Molecular Weight | 129.24 g/mol | [3] |
| Melting Point | < -20 °C | [4] |
| Boiling Point | 163-165 °C | [4] |
| Density | 0.77 g/mL | [4] |
| Refractive Index (n²⁰/D) | 1.4235 | [4] |
| Flash Point | 50 °C | [4] |
| pKa | 11.04 ± 0.35 (Predicted) | [5] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminooctane in CDCl₃ is expected to show characteristic signals for the different protons in the molecule. The methine proton (CH-NH₂) would appear as a multiplet around 2.8 ppm. The methyl group adjacent to the chiral center would be a doublet around 1.0-1.1 ppm. The terminal methyl group of the hexyl chain would be a triplet around 0.9 ppm. The methylene protons of the alkyl chain would appear as a complex multiplet in the region of 1.2-1.6 ppm. The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. For 2-aminooctane, eight distinct signals are expected. The carbon attached to the nitrogen (C2) would resonate around 50 ppm. The carbons of the alkyl chain would appear in the upfield region (approximately 14-40 ppm). The terminal methyl carbon (C8) would be the most upfield signal.[7][8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like (R)-2-Aminooctane is characterized by the N-H stretching vibrations, which typically appear as a doublet in the range of 3300-3400 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. C-H stretching vibrations of the alkyl chain will be observed just below 3000 cm⁻¹.[10]
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) for 2-aminooctane would be observed at m/z 129. A characteristic fragmentation pattern for primary amines is the alpha-cleavage, which for 2-aminooctane would result in a prominent peak at m/z 44, corresponding to the [CH₃CH=NH₂]⁺ fragment.[11][12][13]
Stereochemistry and its Significance
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. The two enantiomers of 2-aminooctane, (R) and (S), can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer. Therefore, the ability to synthesize and analyze enantiomerically pure (R)-2-Aminooctane is of paramount importance in drug development.[1]
Caption: Cahn-Ingold-Prelog priority rules for (R)-2-Aminooctane.
Synthesis of Enantiomerically Pure (R)-2-Aminooctane
The synthesis of single-enantiomer chiral amines is a cornerstone of modern organic synthesis. Several strategies have been developed to obtain (R)-2-Aminooctane with high enantiomeric purity.
Asymmetric Reductive Amination
A direct and atom-economical approach is the asymmetric reductive amination of the prochiral ketone, 2-octanone. This can be achieved using various catalytic systems.
-
Transition-Metal Catalysis: Chiral transition-metal complexes, often based on iridium or rhodium with chiral ligands like BINAP, can catalyze the direct asymmetric reductive amination of 2-octanone with an ammonia source and a reducing agent (e.g., H₂). The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity.[14][15]
Caption: Workflow for Asymmetric Reductive Amination.
-
Biocatalysis: Enzymes, such as reductive aminases (RedAms), offer a green and highly selective alternative. A reductive aminase can directly convert 2-octanone and an amine source (like ammonia) into (R)-2-aminooctane with high enantioselectivity, using a cofactor such as NADPH.[1]
Kinetic Resolution of Racemic 2-Aminooctane
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched counterpart.
-
Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic amines. For instance, Candida antarctica lipase B (CALB) can selectively acylate the (S)-enantiomer of 2-aminooctane with an acyl donor (e.g., ethyl acetate), leaving the desired (R)-2-aminooctane unreacted and thus enantiomerically enriched. The resulting N-acylated (S)-amine can then be easily separated from the unreacted (R)-amine.[1][16]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Aminooctane
-
Materials: Racemic 2-aminooctane, immobilized Candida antarctica lipase B (Novozym 435), acylating agent (e.g., ethyl acetate), and an anhydrous organic solvent (e.g., tert-butyl methyl ether).
-
Procedure: a. To a solution of racemic 2-aminooctane (1.0 equivalent) in the organic solvent, add the immobilized lipase (typically 10-50 mg per mmol of amine). b. Add the acylating agent (0.5-1.0 equivalents) to the mixture. c. Stir the reaction at a controlled temperature (e.g., 30-50 °C). d. Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine. e. When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. f. The filtrate contains the enantiomerically enriched (R)-2-aminooctane and the N-acylated (S)-2-aminooctane, which can be separated by standard chromatographic techniques or acid-base extraction.[16][17][18][19]
Chiral Auxiliary-Mediated Synthesis
This classical approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. For the synthesis of (R)-2-aminooctane, a common strategy involves the use of a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide). 2-Octanone is reacted with the chiral sulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic hydrolysis to remove the auxiliary, yields the enantiomerically pure amine.[1]
Chemical Reactivity and Applications
The primary amine functionality of (R)-2-Aminooctane governs its chemical reactivity, making it a versatile intermediate in organic synthesis. It can undergo a variety of reactions, including N-alkylation, acylation, and formation of imines and enamines.[10]
Caption: Key Reactions of (R)-2-Aminooctane.
The primary application of (R)-2-Aminooctane lies in its use as a chiral building block in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical industry. Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs). For instance, chiral amine moieties are found in drugs targeting a wide range of therapeutic areas. While specific examples of marketed drugs that explicitly use (R)-2-aminooctane as a starting material are not prominently disclosed in publicly available literature, its structural motif is representative of the types of chiral amines that are crucial intermediates. For example, the synthesis of the anti-diabetic drug sitagliptin involves the creation of a chiral β-amino acid derivative, highlighting the importance of stereocontrolled amine synthesis in modern drug manufacturing.[2][3][20][21] Chiral amines are also key intermediates in the synthesis of antiviral agents.[22][23]
Safety and Handling
(R)-2-Aminooctane is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It is also considered very toxic to aquatic life.
Table 2: Hazard Information for (R)-2-Aminooctane
| Hazard Statement | Code |
| Flammable liquid and vapor | H226 |
| Harmful if swallowed | H302 |
| Causes severe skin burns and eye damage | H314 |
| Very toxic to aquatic life | H400 |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[5]
-
Avoid release to the environment.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]
-
(R)-2-Aminooctane is sensitive to air and should be stored under an inert atmosphere.[5]
The environmental fate of short-chain alkylamines suggests they are susceptible to biodegradation and are not expected to persist in the environment. Due to their high water solubility, they are likely to partition primarily into the aqueous compartment.[24] However, specific ecotoxicity data for (R)-2-aminooctane should be consulted for a comprehensive environmental risk assessment.
Conclusion
(R)-2-Aminooctane is a valuable chiral building block with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals. Its well-defined stereochemistry and versatile reactivity make it an attractive starting material for the synthesis of complex chiral molecules. Advances in asymmetric synthesis, including biocatalysis and transition-metal catalysis, have made the efficient production of enantiomerically pure (R)-2-Aminooctane more accessible. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and development.
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